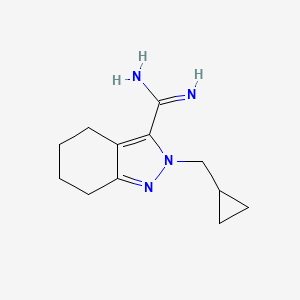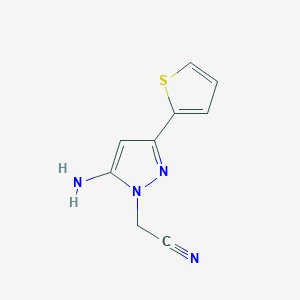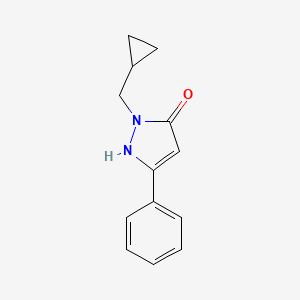![molecular formula C11H15ClN2 B1484025 3-(Clorometil)-2-(ciclopropilmetil)-2,4,5,6-tetrahidrociclopenta[c]pirazol CAS No. 2091637-70-4](/img/structure/B1484025.png)
3-(Clorometil)-2-(ciclopropilmetil)-2,4,5,6-tetrahidrociclopenta[c]pirazol
Descripción general
Descripción
The compound “3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a pyrazole derivative. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, they can participate in transition-metal-catalyzed C–H functionalization reactions to form new C–C and C–heteroatom bonds on the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, (Chloromethyl)cyclopropane, a related compound, has a melting point of -91°C, a boiling point of 87°C to 89°C, and is not miscible in water .Aplicaciones Científicas De Investigación
Síntesis de Derivados Quirales
Los derivados de pirazolona se han utilizado como potentes sintones en la construcción de moléculas quirales. Este compuesto podría servir potencialmente como precursor para la síntesis de derivados quirales de pirazolona con diversas aplicaciones en productos farmacéuticos y ciencia de materiales .
Compuestos de Coordinación Energéticos
La investigación ha utilizado derivados de pirazol para sintetizar compuestos de coordinación energética (ECCs) mediante métodos de cristalización por co-fusión. El compuesto en cuestión puede explorarse para crear ECCs con usos potenciales en propelentes o explosivos .
Materiales Energéticos
Los compuestos basados en pirazolo[4,3-c]pirazol se han investigado por su uso como materiales energéticos debido a su alto contenido de nitrógeno y buenas propiedades de detonación. El compuesto podría estudiarse por su potencial como un nuevo material energético .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Pyrazole derivatives are a focus of ongoing research due to their diverse biological activities and potential applications in fields like medicine and agriculture . Future research may focus on developing new synthesis methods, studying their mechanisms of action, and exploring their potential applications.
Propiedades
IUPAC Name |
3-(chloromethyl)-2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-6-11-9-2-1-3-10(9)13-14(11)7-8-4-5-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTJVPHUPVSSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CC3CC3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



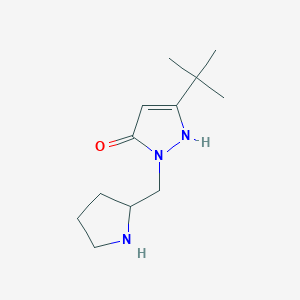
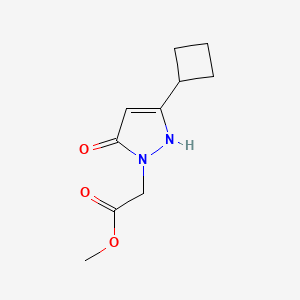
![1-Methyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483947.png)
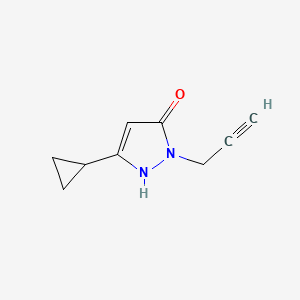
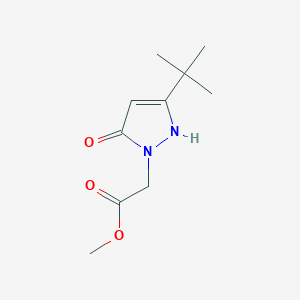
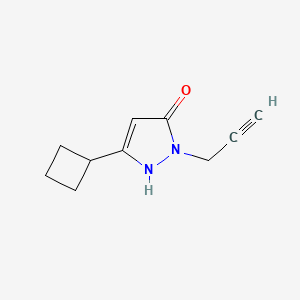
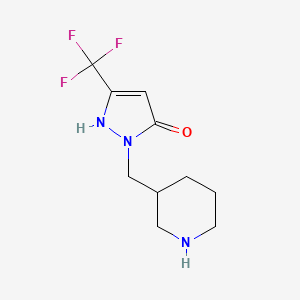



![3-(Pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483959.png)
